molecular formula C7H7F2N3O5 B2607836 [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid CAS No. 1856030-92-6

[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2607836
CAS No.: 1856030-92-6
M. Wt: 251.146
InChI Key: FMBIMRYECGXPLS-UHFFFAOYSA-N
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Description

[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound characterized by the presence of a difluoroethoxy group, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Difluoroethoxy Group: The difluoroethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoroethoxy halide.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid can undergo reduction to form the corresponding amino derivative.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Amino Derivative: Formed from the reduction of the nitro group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential lead compound for drug development due to its structural similarity to bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butyric acid: Contains a butyric acid moiety.

Uniqueness

The uniqueness of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O5/c8-5(9)3-17-7-4(12(15)16)1-11(10-7)2-6(13)14/h1,5H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBIMRYECGXPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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